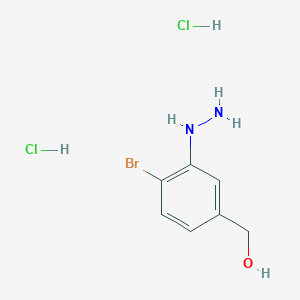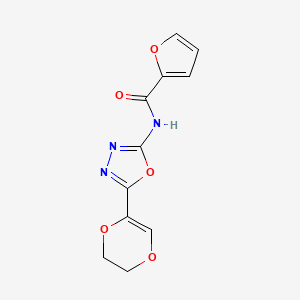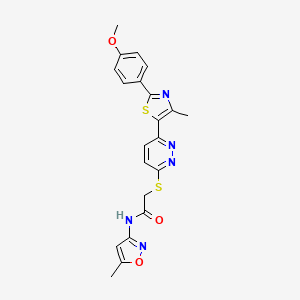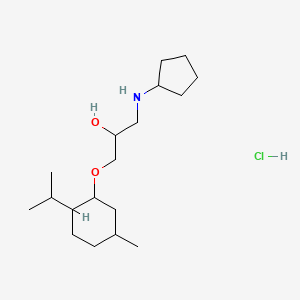![molecular formula C17H15N3O3 B2934142 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid CAS No. 331841-33-9](/img/structure/B2934142.png)
4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in several studies . For instance, 2-mercaptobenzimidazole (2MBI) derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities . The antimicrobial activity of synthesized 2MBI derivatives were evaluated against Gram positive and Gram negative bacterial species as well as fungal species .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For example, IR, NMR, MS and elemental analyses have been used to structurally characterize 2MBI derivatives .Chemical Reactions Analysis
Benzimidazole and its derivatives participate in a variety of chemical reactions. For instance, they have been broadly examined for their anticancer potential .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Potential Anti-Diabetic Applications
A related compound, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, has been studied for its potential as an anti-diabetic agent. It showed significant effects in reducing fasting blood glucose levels and improving serum lipids and lipid peroxidation products in diabetic rats, suggesting a role in the management of type-2 diabetes mellitus (Khurana et al., 2018).
Anticancer Properties
Research into benzimidazoles bearing an oxadiazole nucleus, starting from compounds structurally similar to 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid, has yielded new derivatives with significant to good in vitro anticancer activity. One compound, in particular, showed significant growth inhibition activity, marking it as a lead compound for further development (Rashid, Husain, & Mishra, 2012).
Enzyme Inhibition
Studies on 4-substituted 2,4-dioxobutanoic acids have found that these compounds, which share a functional similarity to this compound, are potent inhibitors of glycolic acid oxidase. This enzyme is involved in various metabolic pathways, indicating potential therapeutic applications for diseases related to glycolic acid metabolism (Williams et al., 1983).
Mechanism of Action
Target of Action
The compound, also known as “4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid” or “Oprea1_422824”, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the processes of mitosis and DNA replication.
Mode of Action
Similar compounds have been observed to interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in the cell cycle, potentially halting cell division and proliferation.
Biochemical Pathways
The compound’s interaction with its targets affects the cell cycle regulation pathway . By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell growth and proliferation.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles . The compound’s bioavailability, or the extent to which it reaches its site of action, is influenced by these properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on cell cycle regulation. By inhibiting key proteins involved in this process, the compound can induce cell cycle arrest . This can lead to a decrease in cell proliferation, which may be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer.
Safety and Hazards
The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. For instance, some benzimidazole compounds are classified as non-combustible solids and have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H413 (may cause long lasting harmful effects to aquatic life) .
Future Directions
Properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWUSFWAOBRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)


![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)


![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)


![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)
